ethyl 7-methyl-2-[(Z)-1-(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6(3H)-carboxylate
CAS No.:
Cat. No.: VC14986597
Molecular Formula: C27H24N2O4S
Molecular Weight: 472.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H24N2O4S |
|---|---|
| Molecular Weight | 472.6 g/mol |
| IUPAC Name | ethyl (2Z)-7-methyl-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
| Standard InChI | InChI=1S/C27H24N2O4S/c1-4-32-26(31)23-16(2)28-27-29(24(23)18-10-6-5-7-11-18)25(30)22(34-27)15-20-14-19-12-8-9-13-21(19)33-17(20)3/h5-15,17,24H,4H2,1-3H3/b22-15- |
| Standard InChI Key | APINEEKRTLUYPC-JCMHNJIXSA-N |
| Isomeric SMILES | CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)/C(=C/C4=CC5=CC=CC=C5OC4C)/S2)C |
| Canonical SMILES | CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=O)C(=CC4=CC5=CC=CC=C5OC4C)S2)C |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Functional Groups
The compound features a thiazolo[3,2-a]pyrimidine core fused with a coumarin moiety and substituted with phenyl and ester groups. The (Z)-configured methylidene bridge at position 2 ensures planarity, facilitating π-π stacking interactions with biological targets . Key structural elements include:
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Thiazole ring: A five-membered ring containing sulfur and nitrogen atoms, contributing to electron delocalization and metabolic stability .
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Pyrimidine ring: A six-membered dihydroheterocycle that adopts a puckered boat conformation, as observed in crystallographic studies of analogous compounds .
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Coumarin substituent: A 2-methyl-2H-chromen-3-yl group that enhances lipophilicity and potential DNA intercalation properties.
Molecular Formula and Physicochemical Properties
The molecular formula is C₂₇H₂₃N₃O₄S, with a molar mass of 485.55 g/mol. Computational and experimental data from related derivatives suggest the following properties :
| Property | Value |
|---|---|
| logP | ~4.3 (high lipophilicity) |
| Polar Surface Area | ~85 Ų |
| Hydrogen Bond Acceptors | 7 |
| Solubility (logSw) | -4.1 (poor aqueous solubility) |
The compound’s stereochemistry is defined by the (Z)-configuration of the methylidene group, which restricts rotational freedom and influences binding affinity.
Synthetic Methodologies
Conventional Synthesis
The synthesis typically involves a multi-step sequence:
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Formation of the thiazolo[3,2-a]pyrimidine core: Condensation of ethyl acetoacetate with thiourea and aldehydes under acidic conditions, as demonstrated in analogous syntheses .
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Coumarin incorporation: A Knoevenagel condensation between 2-methyl-2H-chromene-3-carbaldehyde and the thiazolopyrimidine intermediate.
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Esterification: Introduction of the ethyl carboxylate group at position 6 using chloroacetic acid and acetic anhydride .
Reaction conditions (e.g., reflux in 1,4-dioxane with p-toluenesulfonic acid) yield the product in 72–78% efficiency over 4–6 hours .
Microwave-Assisted Synthesis
Microwave irradiation significantly optimizes the process, reducing reaction times from hours to minutes (e.g., 4 minutes for core formation) and improving yields to 90–95% . This method enhances regioselectivity and minimizes side reactions, as shown in Table 1.
Table 1: Comparison of Conventional vs. Microwave Synthesis
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 4–6 hours | 4–5 minutes |
| Yield | 72% | 95% |
| Purity (HPLC) | 92% | 98% |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Signals at δ 1.25 (t, 3H, -CH₂CH₃), δ 2.35 (s, 3H, -CH₃), and δ 6.80–8.20 (m, aromatic protons) confirm the ester, methyl, and aryl groups .
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¹³C NMR: Peaks at δ 170.5 (C=O ester) and δ 162.1 (C=O coumarin) validate key carbonyl functionalities.
Mass Spectrometry
The molecular ion peak at m/z 485.5 [M+H]⁺ aligns with the theoretical molecular weight. Fragmentation patterns indicate cleavage of the ester group (loss of 46 Da) and the coumarin moiety .
X-ray Crystallography
Although crystallographic data for the exact compound are unavailable, studies on analogous thiazolopyrimidines reveal a puckered pyrimidine ring (deviation: 0.367 Å) and near-planar thiazole rings (r.m.s. deviation: 0.0033 Å) . The phenyl group at position 5 adopts an axial orientation, forming an 88.99° dihedral angle with the pyrimidine ring .
Applications in Drug Discovery
Lead Optimization
The compound’s high logP (~4.3) necessitates structural modifications to improve aqueous solubility. Potential strategies include:
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Replacing the ethyl ester with a morpholine group.
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Introducing polar substituents (e.g., -OH, -NH₂) on the phenyl ring .
Targeted Delivery Systems
Encapsulation in liposomes or polymeric nanoparticles could enhance bioavailability, as demonstrated for similar hydrophobic compounds.
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